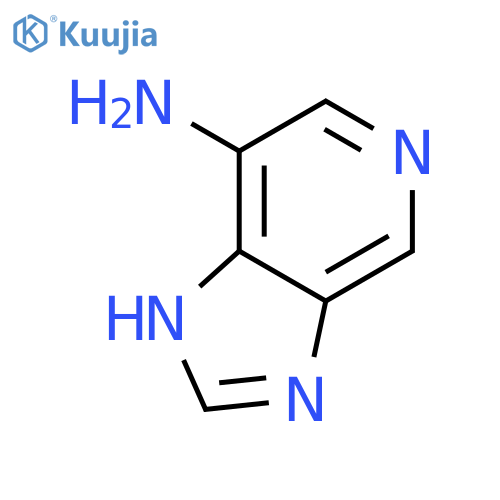

Cas no 792138-97-7 (3H-imidazo4,5-cpyridin-7-amine)

792138-97-7 structure

商品名:3H-imidazo4,5-cpyridin-7-amine

3H-imidazo4,5-cpyridin-7-amine 化学的及び物理的性質

名前と識別子

-

- 3H-imidazo4,5-cpyridin-7-amine

- 3H-IMIDAZO[4,5-C]PYRIDIN-7-AMINE

- AKOS023824491

- SCHEMBL3713793

- AKOS006360770

- DTXSID60507520

- 1H-imidazo[4,5-c]pyridin-7-amine

- 792138-97-7

- SCHEMBL16797932

-

- インチ: InChI=1S/C6H6N4/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,7H2,(H,9,10)

- InChIKey: CNGXOLQQMVWLOM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 134.059246208Da

- どういたいしつりょう: 134.059246208Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 67.6Ų

3H-imidazo4,5-cpyridin-7-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I385880-5mg |

3H-imidazo[4,5-c]pyridin-7-amine |

792138-97-7 | 5mg |

$ 65.00 | 2022-06-04 | ||

| TRC | I385880-2.5mg |

3H-imidazo[4,5-c]pyridin-7-amine |

792138-97-7 | 2.5mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1815778-250mg |

3H-Imidazo[4,5-c]pyridin-7-amine |

792138-97-7 | 98% | 250mg |

¥10665.00 | 2024-07-28 | |

| TRC | I385880-25mg |

3H-imidazo[4,5-c]pyridin-7-amine |

792138-97-7 | 25mg |

$ 95.00 | 2022-06-04 |

3H-imidazo4,5-cpyridin-7-amine 関連文献

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

792138-97-7 (3H-imidazo4,5-cpyridin-7-amine) 関連製品

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬